molecular formula C16H14BrN5O2 B11696285 2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide

2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11696285
M. Wt: 388.22 g/mol
InChI Key: GVDUOFZIOLPEFY-GIJQJNRQSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzotriazole moiety linked to an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide with 5-bromo-2-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, while the hydrazide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,3-benzotriazol-1-yl)quinoline-3-carbaldehyde
  • 2-(2-Hydroxyphenyl)-2H-benzotriazoles
  • 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide

Uniqueness

2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide is unique due to the presence of both a benzotriazole and a hydrazide moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14BrN5O2

Molecular Weight

388.22 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrN5O2/c1-24-15-7-6-12(17)8-11(15)9-18-20-16(23)10-22-14-5-3-2-4-13(14)19-21-22/h2-9H,10H2,1H3,(H,20,23)/b18-9+

InChI Key

GVDUOFZIOLPEFY-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CN2C3=CC=CC=C3N=N2

Origin of Product

United States

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